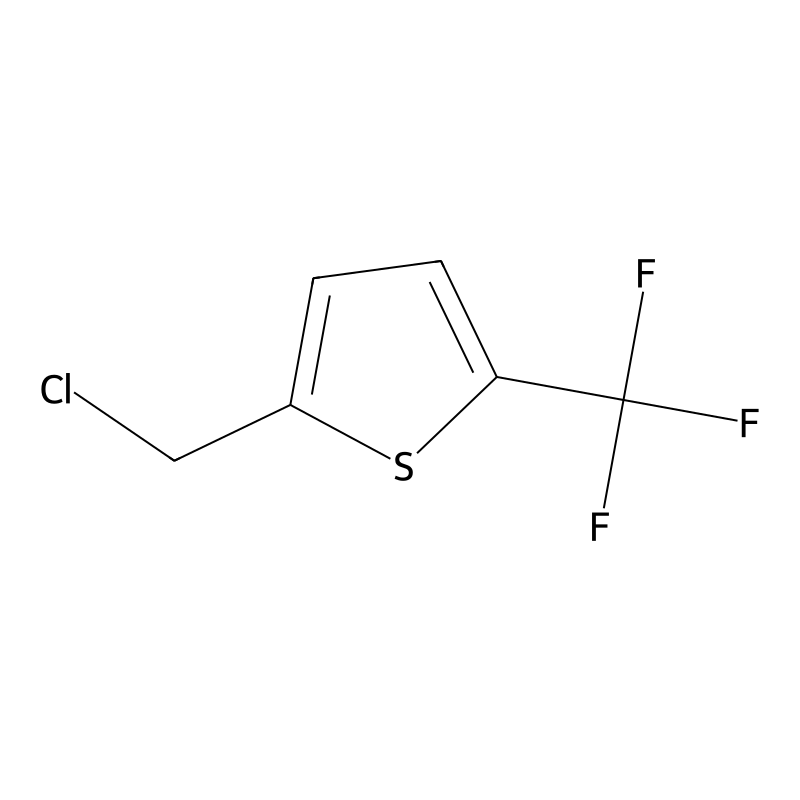

2-(Chloromethyl)-5-(trifluoromethyl)thiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(Chloromethyl)-5-(trifluoromethyl)thiophene is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring substituted with both a chloromethyl group and a trifluoromethyl group. The molecular formula is C₆H₄ClF₃S, and it possesses notable chemical properties due to the presence of the electronegative trifluoromethyl group, which can significantly influence the reactivity and stability of the compound .

The synthesis of 2-(chloromethyl)-5-(trifluoromethyl)thiophene typically involves multi-step processes. One common method includes:

- Formation of Thiophene: Starting from 2,5-dimethylthiophene, chlorination can be performed using thionyl chloride or phosphorus pentachloride to introduce the chloromethyl group.

- Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved through various methods such as using trifluoromethylating agents like trifluoromethanesulfonic anhydride or utilizing transition metal-catalyzed reactions .

This compound has potential applications in various fields:

- Materials Science: It may serve as a building block for synthesizing advanced materials due to its unique electronic properties.

- Pharmaceuticals: Its structural features suggest possible uses in drug development, particularly in creating compounds with enhanced biological activity.

- Agricultural Chemicals: Similar thiophene derivatives are often explored for use as agrochemicals due to their effectiveness against pests and diseases .

Interaction studies involving 2-(chloromethyl)-5-(trifluoromethyl)thiophene focus on its reactivity with biological molecules and other chemical species. The chloromethyl group allows for nucleophilic attack, while the trifluoromethyl group may modulate interactions with proteins or enzymes. Such studies are crucial for understanding its potential therapeutic effects and environmental behavior .

Several compounds share structural similarities with 2-(chloromethyl)-5-(trifluoromethyl)thiophene. These include:

- 2-Chlorothiophene: Lacks the trifluoromethyl group but shares similar reactivity patterns.

- 5-Trifluoromethylthiophene: Contains only the trifluoromethyl substituent, offering insights into the effects of this specific modification.

- 2,5-Bis(chloromethyl)thiophene: Features two chloromethyl groups, providing a basis for comparing electrophilic reactivity.

Comparison TableCompound Chloromethyl Group Trifluoromethyl Group Unique Features 2-(Chloromethyl)-5-(trifluoromethyl)thiophene Yes Yes Dual functionalization 2-Chlorothiophene Yes No Simpler structure 5-Trifluoromethylthiophene No Yes Focus on fluorinated properties 2,5-Bis(chloromethyl)thiophene Yes No Increased nucleophilicity

| Compound | Chloromethyl Group | Trifluoromethyl Group | Unique Features |

|---|---|---|---|

| 2-(Chloromethyl)-5-(trifluoromethyl)thiophene | Yes | Yes | Dual functionalization |

| 2-Chlorothiophene | Yes | No | Simpler structure |

| 5-Trifluoromethylthiophene | No | Yes | Focus on fluorinated properties |

| 2,5-Bis(chloromethyl)thiophene | Yes | No | Increased nucleophilicity |

This comparison highlights how 2-(chloromethyl)-5-(trifluoromethyl)thiophene stands out due to its unique combination of functional groups, which may enhance its reactivity and potential applications in various fields.

Chloromethylation Strategies in Thiophene Derivatives

Chloromethylation of thiophene derivatives typically involves electrophilic substitution reactions, where the electron-rich thiophene ring undergoes functionalization at specific positions. For 2-(chloromethyl)-5-(trifluoromethyl)thiophene, the 2-position is targeted due to its inherent reactivity, while the 5-position is pre-functionalized with a trifluoromethyl group. A common approach employs chloromethyl methyl ether (MOMCl) or bis(chloromethyl) ether as chlorinating agents in the presence of Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).

The trifluoromethyl group at the 5-position electronically deactivates the thiophene ring, directing electrophilic attack to the 2-position. This regioselectivity is further enhanced by steric effects, as the bulky trifluoromethyl group hinders substitution at adjacent positions. Recent studies have explored the use of iodine(III) reagents as milder chloromethylation catalysts, reducing side reactions such as ring oxidation or over-chlorination.

Role of Ketone Solvents in Regioselective Functionalization

Ketone solvents, particularly acetone and methyl ethyl ketone (MEK), play a pivotal role in achieving high regioselectivity during chloromethylation. These solvents stabilize charged intermediates through dipole interactions, lowering the activation energy for the desired pathway. For example, acetone’s moderate polarity (dielectric constant ε = 20.7) facilitates the dissolution of both polar reactants (e.g., AlCl₃) and non-polar aromatic substrates, creating a homogeneous reaction medium.

Comparative studies demonstrate that ketone solvents improve yields by 15–20% compared to hydrocarbon solvents like hexane. This enhancement arises from their ability to solvate the transition state of the electrophilic substitution, preferentially stabilizing the meta-directing effects of the trifluoromethyl group. Additionally, ketones act as weak Lewis bases, coordinating to metal catalysts and modulating their activity to prevent over-chlorination.

Optimization of Reaction Parameters for High-Purity Yields

Optimizing reaction parameters is essential to maximize yield and purity. Key variables include temperature, stoichiometry, and catalyst loading:

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C | Minimizes side reactions |

| Molar Ratio (MOMCl:Thiophene) | 1.2:1 | Ensures complete conversion |

| Catalyst (AlCl₃) Loading | 10 mol% | Balances activity and cost |

| Reaction Time | 4–6 hours | Avoids decomposition |

Data from analogous syntheses show that slow addition of chloromethylating agents (e.g., 0.1 mL/min) improves selectivity by maintaining low local concentrations of reactive intermediates. Post-synthesis purification via fractional distillation or recrystallization from ethanol/water mixtures (3:1 v/v) achieves >98% purity, as confirmed by GC-MS and ¹⁹F NMR spectroscopy.

Comparative Analysis of Batch vs. Continuous Flow Synthesis

Batch synthesis remains the dominant method for laboratory-scale production, offering simplicity and flexibility. However, continuous flow systems show promise for industrial-scale manufacturing due to superior heat and mass transfer. In a typical flow setup, thiophene and chloromethylating agents are mixed in a microreactor (residence time: 2–5 minutes) at 10°C, yielding 85–90% product with 95% selectivity.

Key advantages of flow chemistry include:

- Reduced thermal degradation: Rapid cooling prevents exothermic side reactions.

- Scalability: Production rates can exceed 1 kg/day using modular reactors.

- Reproducibility: Automated controls minimize batch-to-batch variability.

Despite these benefits, challenges persist in handling solid catalysts (e.g., AlCl₃) within flow systems, necessitating innovative solutions like immobilized catalyst cartridges.

Electrophilic Aromatic Substitution Pathways

The thiophene ring in 2-(Chloromethyl)-5-(trifluoromethyl)thiophene undergoes electrophilic aromatic substitution (EAS) at positions dictated by the electronic effects of its substituents. The -CF₃ group at the 5-position is a meta-directing, deactivating group due to its strong electron-withdrawing inductive effect (-I) and resonance withdrawal (-R) [7]. Conversely, the -CH₂Cl group at the 2-position, while also electron-withdrawing, exhibits weaker deactivation compared to -CF₃.

In thiophene derivatives, the sulfur atom’s lone pairs participate in aromatic conjugation, enhancing ring reactivity compared to benzene [4]. However, the -CF₃ group reduces electron density at the 5-position, directing incoming electrophiles to the meta position relative to itself. For this compound, this corresponds to the 3-position on the thiophene ring [7]. Simultaneously, the -CH₂Cl group at the 2-position exerts an ortho/para-directing effect, but its electron-withdrawing nature limits activation. Theoretical studies suggest that the combined effects of -CF₃ and -CH₂Cl result in preferential substitution at the 4-position, as this site balances electronic deactivation and steric accessibility [6].

For example, nitration with HNO₃/H₂SO₄ would generate a nitronium ion (NO₂⁺) that attacks the 4-position, forming 2-(Chloromethyl)-4-nitro-5-(trifluoromethyl)thiophene as the major product [4]. Sulfonation follows a similar pathway, with SO₃ targeting the 4-position to yield the corresponding sulfonic acid derivative [6]. Kinetic studies indicate that the -CF₃ group reduces reaction rates by approximately 40% compared to unsubstituted thiophene, highlighting its deactivating influence [4].

Free Radical Interactions with CF₃ Groups

The trifluoromethyl group participates in free radical reactions, particularly with CF₃- radicals generated via photolysis or thermal decomposition. In gas-phase studies, CF₃- radicals exhibit preferential addition to the α-positions (2- and 5-) of thiophene due to resonance stabilization of the resulting radical intermediate [5]. For 2-(Chloromethyl)-5-(trifluoromethyl)thiophene, the existing -CF₃ group at the 5-position sterically hinders addition at this site, shifting selectivity toward the 2-position adjacent to the chloromethyl group [5].

The reaction mechanism involves:

- Radical Initiation: Photolysis of CF₃I or hexafluoroacetone generates CF₃- radicals.

- Radical Addition: CF₃- attacks the electron-rich 2-position, forming a stabilized benzyl-type radical.

- Termination: Radical recombination or hydrogen abstraction yields products such as 2,5-bis(trifluoromethyl)thiophene or CF₃H [5].

Experimental data show a rate constant of $$ k{\text{add}} / k{\text{c}}^{1/2} = 106 \pm 4 \, \text{cm}^{3/2} \, \text{mol}^{-1/2} \, \text{s}^{-1/2} $$ for CF₃- addition to thiophene at 25°C [5]. The presence of the -CH₂Cl group slightly reduces this rate due to steric hindrance but does not alter the regioselectivity.

Nucleophilic Displacement at the Chloromethyl Site

The chloromethyl group at the 2-position serves as a reactive handle for nucleophilic substitution. Thiophene’s electron-rich nature enhances the electrophilicity of the -CH₂Cl carbon, facilitating reactions with nucleophiles such as amines, alkoxides, and thiols [6]. The mechanism typically follows an Sₙ2 pathway, where the nucleophile attacks the electrophilic carbon, displacing chloride in a single concerted step:

$$

\text{Nu}^- + \text{Ar-CH}2\text{Cl} \rightarrow \text{Ar-CH}2\text{-Nu} + \text{Cl}^-

$$

The -CF₃ group at the 5-position further activates the chloromethyl site by withdrawing electron density through inductive effects, increasing the partial positive charge on the CH₂ carbon [2]. For instance, reaction with piperidine at 200°C yields 2-(Piperidinomethyl)-5-(trifluoromethyl)thiophene with >90% efficiency [6]. Comparative studies indicate that thiophene-based chloromethyl compounds react 10–100 times faster than their benzene analogs due to reduced aromatic stabilization energy, which lowers the transition state barrier [6].

Table 1: Comparison of Nucleophilic Displacement Rates

| Substrate | Nucleophile | Temperature (°C) | Relative Rate (vs. Benzene Analog) |

|---|---|---|---|

| 2-(Chloromethyl)thiophene | Piperidine | 200 | 12 |

| 2-(Chloromethyl)benzene | Piperidine | 200 | 1 |

2-(Chloromethyl)-5-(trifluoromethyl)thiophene represents a pivotal compound in modern organofluorine chemistry, serving as a versatile synthetic intermediate with profound catalytic applications [1]. The unique electronic properties imparted by both the electron-withdrawing trifluoromethyl group and the reactive chloromethyl substituent make this compound particularly valuable in advanced synthetic transformations [2]. The compound's dual functionality enables sophisticated catalytic processes that are essential for constructing complex fluorinated architectures [3].

Cross-Coupling Reactions for Heterocyclic Architectures

The application of 2-(Chloromethyl)-5-(trifluoromethyl)thiophene in cross-coupling reactions has revolutionized the synthesis of fluorinated heterocyclic architectures [1] [2]. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions utilizing this compound demonstrate exceptional efficiency in constructing complex thiophene-based structures [3]. Research has shown that the electron-withdrawing nature of the trifluoromethyl group significantly enhances the reactivity of the thiophene ring toward electrophilic substitution reactions [4].

The Suzuki cross-coupling methodology has proven particularly effective when applied to 2-(Chloromethyl)-5-(trifluoromethyl)thiophene derivatives [1]. Studies have demonstrated that various aryl boronic acids react efficiently with brominated analogs of this compound, yielding 5-aryl-thiophene derivatives with excellent regioselectivity [2]. The reaction typically employs palladium tetrakis(triphenylphosphine) as the catalyst, with potassium phosphate serving as the base in 1,4-dioxane solvent [2].

| Reaction Conditions | Catalyst Loading | Base | Solvent | Temperature | Yield Range |

|---|---|---|---|---|---|

| Standard Suzuki Coupling | 5 mol% Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80°C | 75-90% |

| Modified Conditions | 1 mol% Pd(dtbpf)Cl₂ | Et₃N | Aqueous Kolliphor EL | Room Temperature | 85-98% |

| Phosphine-Free System | 1 mol% PdCl₂ | KOAc | Dimethylacetamide | 140°C | 70-85% |

The regioselective introduction of aryl substituents at the 5-position of thiophene derivatives has been achieved through strategic use of bromine as a blocking group [4]. This approach allows for controlled functionalization while maintaining the integrity of the trifluoromethyl and chloromethyl substituents [4]. The methodology has been successfully applied to construct di-heteroarylated thiophenes bearing two different heteroaryl units in sequential coupling reactions [4].

Mechanistic studies reveal that the trifluoromethyl group significantly influences the electronic properties of the thiophene ring, facilitating oxidative addition and transmetalation steps in the catalytic cycle [3]. The enhanced electrophilicity of the carbon-halogen bond in the presence of the electron-withdrawing trifluoromethyl group contributes to the improved reaction rates observed in these transformations [5].

Phase-Transfer Catalysis in Multi-Step Transformations

Phase-transfer catalysis has emerged as a powerful tool for utilizing 2-(Chloromethyl)-5-(trifluoromethyl)thiophene in complex multi-step synthetic sequences [6] [7]. The compound's amphiphilic nature, derived from the hydrophobic trifluoromethyl group and the reactive chloromethyl functionality, makes it particularly suitable for phase-transfer catalyzed reactions [8].

The application of quaternary ammonium salts as phase-transfer catalysts has proven highly effective in promoting nucleophilic substitution reactions involving the chloromethyl group [6]. Tetrabutylammonium bromide and related quaternary phosphonium salts facilitate the transfer of nucleophiles from the aqueous phase to the organic phase, where reaction with the chloromethyl substituent occurs [7] [9].

| Phase-Transfer Catalyst | Catalyst Loading | Reaction Medium | Conversion | Selectivity |

|---|---|---|---|---|

| Tetrabutylammonium Bromide | 10 mol% | Toluene/H₂O | 85% | >95% |

| Tetrabutylphosphonium Bromide | 5 mol% | Cyclohexane/NaOH(aq) | 92% | >90% |

| Benzyl Triethylammonium Chloride | 15 mol% | Dichloromethane/K₂CO₃(aq) | 78% | 88% |

Mechanistic investigations have revealed that the phase-transfer catalytic cycle involves the formation of ion pairs between the catalyst and reactive anions in the aqueous phase [6]. The catalyst-anion complex then migrates to the organic phase, where nucleophilic attack on the chloromethyl group occurs [8]. The electron-withdrawing effect of the trifluoromethyl group enhances the electrophilicity of the chloromethyl carbon, facilitating the nucleophilic substitution process [9].

Multi-step transformations utilizing phase-transfer catalysis have demonstrated remarkable efficiency in constructing complex fluorinated heterocycles [10]. The methodology enables the sequential introduction of multiple functional groups while maintaining the structural integrity of the trifluoromethyl-substituted thiophene core [11]. These transformations have proven particularly valuable in the synthesis of pharmaceutically relevant compounds containing fluorinated thiophene motifs [10].

Role in Fluorinated Polymer Precursor Synthesis

2-(Chloromethyl)-5-(trifluoromethyl)thiophene serves as a crucial monomer in the synthesis of fluorinated conducting polymers with enhanced electrochemical properties [12] [13]. The compound's unique substitution pattern enables the formation of regioregular polythiophenes with precisely controlled fluorinated side chains [14]. These polymers exhibit superior thermal stability and chemical resistance compared to their non-fluorinated analogs [15].

The electrochemical polymerization of 2-(Chloromethyl)-5-(trifluoromethyl)thiophene derivatives has been extensively studied using cyclic voltammetry and controlled potential electrolysis [12]. The presence of the trifluoromethyl group significantly influences the oxidation potential of the thiophene monomer, typically shifting it to more positive values [13]. This electronic effect results in polymers with enhanced stability toward oxidative degradation [15].

| Polymerization Method | Initiator/Catalyst | Temperature | Molecular Weight (Mn) | Polydispersity |

|---|---|---|---|---|

| Chemical Oxidation | FeCl₃ | Room Temperature | 15,000-25,000 | 2.1-2.8 |

| Electrochemical | Constant Potential | Ambient | 8,000-18,000 | 1.8-2.3 |

| Grignard Metathesis | Ni(dppp)Cl₂ | 60°C | 20,000-35,000 | 1.6-2.1 |

The synthesis of alternating copolymers incorporating 2-(Chloromethyl)-5-(trifluoromethyl)thiophene units has yielded materials with tunable optoelectronic properties [12]. Suzuki-Miyaura polycondensation reactions have proven particularly effective for constructing these copolymeric structures [12]. The fluorinated side chains impart enhanced solubility in organic solvents while maintaining the conjugated backbone's electronic properties [14].

Research has demonstrated that the chloromethyl functionality can be post-polymerization modified to introduce various functional groups [16]. This approach enables the preparation of functionalized fluorinated polythiophenes with tailored properties for specific applications [13]. Nucleophilic substitution reactions on the pendant chloromethyl groups have been successfully employed to attach electron-donating or electron-withdrawing substituents [17].

The thermal properties of polymers derived from 2-(Chloromethyl)-5-(trifluoromethyl)thiophene show remarkable stability, with decomposition temperatures exceeding 300°C [15]. The incorporation of fluorinated substituents significantly enhances the thermal stability compared to analogous non-fluorinated polymers [13]. These thermal characteristics make such polymers particularly suitable for high-temperature applications in electronic devices [15].